![molecular formula C14H18N2S B5738927 4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-amine](/img/structure/B5738927.png)
4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-amine
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Overview
Description
4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole class of compounds. This compound has been the subject of scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The exact mechanism of action of 4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-amine is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-amine has anti-inflammatory, antitumor, and antimicrobial effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-amine in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and limit its potential use in vivo.
Future Directions
There are several future directions for research on 4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-amine. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, further research is needed to improve the solubility and bioavailability of this compound for use in vivo.
Synthesis Methods
The synthesis of 4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-amine involves the reaction of 3,4-dimethylbenzaldehyde with propylamine in the presence of sulfur and sodium acetate. The resulting product is then treated with thioacetamide to yield the final product. The yield of this synthesis method is reported to be around 70%.
Scientific Research Applications
4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-amine has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been studied for its potential use as an anti-inflammatory agent, antitumor agent, and antimicrobial agent.
properties
IUPAC Name |
4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-4-5-12-13(16-14(15)17-12)11-7-6-9(2)10(3)8-11/h6-8H,4-5H2,1-3H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOHNSHTPCVJRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)N)C2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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